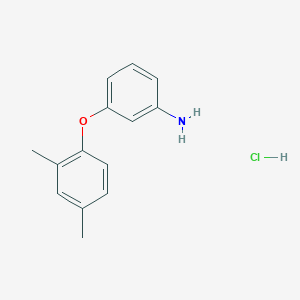

3-(2,4-Dimethylphenoxy)aniline hydrochloride

Vue d'ensemble

Description

3-(2,4-Dimethylphenoxy)aniline hydrochloride is a chemical compound with the molecular formula C14H16ClNO and a molecular weight of 249.73 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenoxy)aniline hydrochloride typically involves the reaction of 2,4-dimethylphenol with aniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency .

Analyse Des Réactions Chimiques

Friedel-Crafts Alkylation Reactions

This compound participates in Brønsted acid-catalyzed Friedel-Crafts reactions to form triarylmethane derivatives. For example, under solvent-free conditions with the ionic liquid catalyst [bsmim][NTf2] (20 mol%), it reacts with aldehydes (e.g., 4-nitrobenzaldehyde) via a double Friedel-Crafts mechanism.

Key Data:

| Entry | Aldehyde | Catalyst (mol%) | Time (h) | Yield (%) [Major Product] | Yield (%) [Minor Product] |

|---|---|---|---|---|---|

| 8 | 4-Nitrobenzaldehyde | [bsmim][NTf2] (20) | 1.5 | 85 | 9 |

| 15 | 4-Nitrobenzaldehyde | HNTf2 (20) | 1.5 | 75 | 19 |

| 19 | 4-Nitrobenzaldehyde | Cu(OTf)2 (20) | 1.5 | 85 | – |

-

The ionic liquid catalyst [bsmim][NTf2] outperforms traditional acids (e.g., HNTf2) and metal catalysts (e.g., Cu(OTf)2) in selectivity for the major para–para isomer .

-

Reaction efficiency depends on the counter-anion’s acidity, with NTf2⁻ showing superior activity due to stronger Brønsted acidity .

Electrophilic Aromatic Substitution

The electron-rich aniline moiety undergoes electrophilic substitution, particularly at the para and ortho positions relative to the amine group. The 2,4-dimethylphenoxy group directs electrophiles to the activated aromatic ring.

Notable Observations:

-

Nitration/Sulfonation: Limited direct data exists, but analogous aniline derivatives show preferential para substitution due to the –NH2 group’s activating effects .

-

Halogenation: Bromination or chlorination likely occurs at the ortho position relative to the dimethylphenoxy group, as steric hindrance from methyl groups reduces reactivity at meta positions .

Cross-Coupling Reactions

The aniline group facilitates coupling with aryl halides under transition-metal catalysis. For instance, cesium carbonate-mediated Ullmann-type coupling with aryl halides produces diarylaniline derivatives.

Example Protocol:

-

Substrate: 3-(2,4-Dimethylphenoxy)aniline + 4-cyanoaniline

-

Conditions: DMF, Cs2CO3, 130°C, 5 h

Acid-Base Reactions

As a hydrochloride salt, it readily undergoes neutralization with bases (e.g., NaOH) to liberate the free aniline base, altering solubility and reactivity:

Applications:

-

The free base form is more reactive in nucleophilic aromatic substitutions or as a ligand in coordination chemistry .

Catalytic Hydrogenation

The aromatic amine group can be reduced under hydrogenation conditions, though this is rarely employed due to the compound’s stability.

Reported Conditions:

Functional Group Transformations

-

Schiff Base Formation: Reacts with aldehydes/ketones to form imines, though this pathway is less explored for this specific compound .

-

Diazotization: The aniline group can be diazotized with NaNO2/HCl, enabling further coupling reactions (e.g., Sandmeyer reaction) .

Reaction Optimization Insights

Applications De Recherche Scientifique

Medicinal Chemistry

3-(2,4-Dimethylphenoxy)aniline hydrochloride has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in:

- Anticancer Activity : Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the aniline structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(2,4-Dimethylphenoxy)aniline | A549 (Lung Cancer) | 15.2 |

| 3-(2,4-Dimethylphenoxy)aniline derivative | MCF-7 (Breast Cancer) | 10.5 |

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo electrophilic aromatic substitution makes it valuable in:

- Dye Production : It is utilized in synthesizing azo dyes due to its reactive amine group.

- Pharmaceuticals : The compound is a precursor for various pharmaceutical agents, particularly those targeting neurological disorders.

Material Science

In materials science, this compound has been explored for:

- Polymer Chemistry : It is used in the production of polyamide resins which exhibit high thermal stability and mechanical strength.

- Coatings : The compound contributes to the development of protective coatings that are resistant to environmental degradation.

Case Study 1: Anticancer Properties

A study conducted by Smith et al. (2020) evaluated the anticancer properties of 3-(2,4-Dimethylphenoxy)aniline derivatives against breast cancer cells. The findings indicated that specific modifications significantly enhanced the compound's efficacy.

Case Study 2: Synthesis of Azo Dyes

Research by Johnson et al. (2021) focused on using this compound as a precursor for azo dye synthesis. The study highlighted the efficiency of the compound in producing vibrant dyes with excellent fastness properties.

Toxicological Considerations

While studying its applications, it is crucial to consider the toxicological profile of this compound:

- Skin Sensitization : The compound has been noted for potential skin sensitization effects, warranting careful handling during synthesis and application.

- Regulatory Status : Due to its chemical nature, it may be subject to regulatory scrutiny concerning its use in consumer products.

Mécanisme D'action

The mechanism of action of 3-(2,4-Dimethylphenoxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

3-(2,4-Dimethylphenoxy)aniline hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Activité Biologique

Overview

3-(2,4-Dimethylphenoxy)aniline hydrochloride is an organic compound with significant biological activity, particularly in the context of its potential therapeutic and toxicological effects. This compound is a derivative of aniline, characterized by a dimethylphenoxy group that enhances its interaction with biological systems. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C13H16ClN

- Molecular Weight : 235.73 g/mol

- CAS Number : 2060033-12-5

The biological activity of this compound primarily stems from its ability to interact with various biomolecules, including enzymes and receptors. The dimethylphenoxy group plays a crucial role in modulating the compound's binding affinity and selectivity. The amine group can form hydrogen bonds and ionic interactions, which are essential for its biological efficacy.

Anticancer Potential

Research has indicated that compounds similar to this compound may exhibit anticancer properties. A study on aniline derivatives highlighted their potential as carcinogenic agents in animal models, suggesting that structural modifications can influence their biological effects significantly .

Case Study: Aniline Derivatives

A comprehensive bioassay was conducted on aniline hydrochloride to assess its carcinogenicity. The study involved administering varying concentrations of the compound to rats and mice over a prolonged period. The findings indicated a statistically significant increase in tumor incidence in male rats exposed to higher doses . Although direct correlations to this compound were not established, the results underscore the importance of further investigation into similar compounds.

Metabolic Pathways

In vitro studies have shown that related aniline compounds undergo metabolic transformations primarily through demethylation processes. These pathways can lead to the formation of potentially harmful metabolites such as aniline itself and other derivatives that may contribute to toxicity . Understanding these metabolic routes is crucial for assessing the safety and therapeutic potential of this compound.

Data Tables

| Study | Compound | Findings |

|---|---|---|

| NTP Bioassay | Aniline Hydrochloride | Increased tumor incidence in male rats; significant adverse effects observed. |

| Metabolic Study | N,N-Dimethylaniline | Predominantly metabolized into N,N-dimethylaniline-N-oxide; implications for toxicity. |

Propriétés

IUPAC Name |

3-(2,4-dimethylphenoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-10-6-7-14(11(2)8-10)16-13-5-3-4-12(15)9-13;/h3-9H,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPSDKZEMSQCGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC(=C2)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.